molecular formula C12H17NO2 B15260440 [1-(2H-1,3-Benzodioxol-5-YL)ethyl](propyl)amine

[1-(2H-1,3-Benzodioxol-5-YL)ethyl](propyl)amine

Cat. No.: B15260440
M. Wt: 207.27 g/mol
InChI Key: ITMRMBILQKXMAL-UHFFFAOYSA-N
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Description

1-(2H-1,3-Benzodioxol-5-YL)ethylamine: is an organic compound that belongs to the class of benzodioxoles This compound is characterized by the presence of a benzodioxole ring, which is a benzene ring fused with a dioxole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2H-1,3-Benzodioxol-5-YL)ethylamine typically involves the reaction of 1,3-benzodioxole with ethylamine under specific conditions. The reaction can be catalyzed by palladium catalysts and requires the presence of a base such as cesium carbonate . The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the product.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is scaled up to accommodate the production demands, ensuring that the reaction is efficient and cost-effective. The use of continuous flow reactors and automated systems can enhance the production efficiency and consistency of the compound.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, where the benzodioxole ring is oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, altering the functional groups attached to the benzodioxole ring.

    Substitution: Substitution reactions involve the replacement of one functional group with another, often using reagents such as halogens or alkyl groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Halogenation can be achieved using reagents like bromine or chlorine, while alkylation can be performed using alkyl halides.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzodioxole derivatives with additional oxygen-containing functional groups, while reduction may produce simpler benzodioxole compounds with fewer functional groups.

Scientific Research Applications

Chemistry: In chemistry, 1-(2H-1,3-Benzodioxol-5-YL)ethylamine is used as a building block for the synthesis of more complex molecules

Biology: The compound has been studied for its potential biological activities, including its interactions with enzymes and receptors. It may serve as a lead compound for the development of new drugs or as a tool for studying biological pathways.

Medicine: In medicine, the compound’s potential therapeutic properties are of interest. It may be investigated for its effects on specific diseases or conditions, particularly those involving the central nervous system.

Industry: Industrially, the compound can be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its versatility and reactivity make it a valuable component in various industrial processes.

Mechanism of Action

The mechanism of action of 1-(2H-1,3-Benzodioxol-5-YL)ethylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and influencing various biological pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Uniqueness: 1-(2H-1,3-Benzodioxol-5-YL)ethylamine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.

Properties

Molecular Formula

C12H17NO2

Molecular Weight

207.27 g/mol

IUPAC Name

N-[1-(1,3-benzodioxol-5-yl)ethyl]propan-1-amine

InChI

InChI=1S/C12H17NO2/c1-3-6-13-9(2)10-4-5-11-12(7-10)15-8-14-11/h4-5,7,9,13H,3,6,8H2,1-2H3

InChI Key

ITMRMBILQKXMAL-UHFFFAOYSA-N

Canonical SMILES

CCCNC(C)C1=CC2=C(C=C1)OCO2

Origin of Product

United States

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